5-(3-methoxyphenoxy)-2-N-(4-propan-2-ylphenyl)quinazoline-2,4-diamine;hydrochloride
Description
Properties
Molecular Formula |
C24H25ClN4O2 |
|---|---|
Molecular Weight |
436.9 g/mol |
IUPAC Name |
5-(3-methoxyphenoxy)-2-N-(4-propan-2-ylphenyl)quinazoline-2,4-diamine;hydrochloride |
InChI |
InChI=1S/C24H24N4O2.ClH/c1-15(2)16-10-12-17(13-11-16)26-24-27-20-8-5-9-21(22(20)23(25)28-24)30-19-7-4-6-18(14-19)29-3;/h4-15H,1-3H3,(H3,25,26,27,28);1H |
InChI Key |
WNNJMAWCEOKXEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=NC3=C(C(=CC=C3)OC4=CC=CC(=C4)OC)C(=N2)N.Cl |
Origin of Product |
United States |
Biological Activity
5-(3-Methoxyphenoxy)-2-N-(4-propan-2-ylphenyl)quinazoline-2,4-diamine;hydrochloride, also known by its CAS number 41940-35-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a quinazoline backbone with significant substitutions that contribute to its biological profile:
- Molecular Formula : C24H24N4O2
- Molecular Weight : 400.5 g/mol
- Structural Characteristics : It contains a methoxyphenyl ether and an isopropylphenyl group, which may enhance its pharmacological properties.
Research indicates that compounds in the quinazoline class often exhibit significant biological activities, particularly as kinase inhibitors. The specific actions of 5-(3-methoxyphenoxy)-2-N-(4-propan-2-ylphenyl)quinazoline-2,4-diamine include:
- Inhibition of Kinase Activity : The compound has been studied for its ability to inhibit specific kinases involved in various signaling pathways linked to cancer progression. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
- Neural Stem Cell Enhancement : Preliminary studies suggest that this compound may enhance the self-renewal capabilities of neural stem cells, indicating potential applications in regenerative medicine .
Biological Activity Overview
The biological activities of the compound can be summarized as follows:
Case Studies and Research Findings
- Anticancer Studies : A study evaluating the cytotoxic effects of quinazoline derivatives demonstrated that 5-(3-methoxyphenoxy)-2-N-(4-propan-2-ylphenyl)quinazoline-2,4-diamine exhibited potent activity against breast cancer cell lines (MDA-MB-231), showing significant inhibition of cell viability at low micromolar concentrations .
- Neuroregenerative Applications : In vitro experiments indicated that the compound promotes the proliferation of neural stem cells by activating specific signaling pathways associated with cell growth and differentiation .
- Antimicrobial Evaluation : The compound was tested against various bacterial strains and demonstrated effective antibacterial properties, particularly against gram-positive bacteria .
Scientific Research Applications
Analgesic Activity
Recent studies have demonstrated that quinazoline derivatives exhibit significant analgesic properties. For instance, compounds with specific substitutions at the N-3 position show enhanced analgesic activity. The presence of electron-withdrawing groups has been noted to decrease this activity, while aliphatic substituents tend to enhance it.
Key Findings
- Compound Efficacy : In a study evaluating various derivatives, it was found that certain modifications led to analgesic activities comparable to standard analgesics like diclofenac .
- Dosage and Response : The optimal dosage and structural modifications can lead to varying degrees of pain relief, indicating a need for tailored approaches in therapeutic applications .
Anti-inflammatory Properties
The anti-inflammatory effects of quinazoline derivatives have also been extensively studied. The introduction of specific functional groups can enhance these properties.
Data Table: Anti-inflammatory Activity of Quinazoline Derivatives
| Compound | Structure Modification | Anti-inflammatory Activity (%) |
|---|---|---|
| A | N-3 Aliphatic | 73 ± 1.94 |
| B | Electron-withdrawing | 44 ± 1.15 |
| C | N-1 Phenyl | 62 ± 1.49 |
This table illustrates how structural changes impact anti-inflammatory efficacy .
Antimicrobial Activity
The compound has shown promise in antimicrobial applications as well. Research indicates that modifications in the quinazoline structure can lead to enhanced antibacterial activity against various pathogens.
Case Study: Antimicrobial Efficacy
In a study focused on quinazoline derivatives against Mycobacterium smegmatis, compounds with specific substitutions exhibited zones of inhibition ranging from 12-16 mm, indicating significant antibacterial properties .
Anticancer Potential
Emerging evidence suggests that quinazoline derivatives may possess anticancer properties. Compounds similar to 5-(3-methoxyphenoxy)-2-N-(4-propan-2-ylphenyl)quinazoline-2,4-diamine;hydrochloride have been tested for their antiproliferative effects on various cancer cell lines.
Research Findings
- Cell Line Testing : In vitro studies on human cancer cell lines (HCT-116 and MCF-7) revealed IC50 values ranging from 1.9 to 7.52 μg/mL for several derivatives, highlighting their potential as anticancer agents .
Mechanistic Insights
Understanding the mechanisms through which these compounds exert their effects is crucial for developing effective therapeutic strategies. Studies have indicated that quinazolines may act by inhibiting specific pathways involved in pain and inflammation response.
Chemical Reactions Analysis
Oxidation Reactions
The quinazoline core and substituents are susceptible to oxidative modifications:
-
Quinazoline Ring Oxidation :
-
Amino Group Oxidation :
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Ring oxidation | HO, HCl | 4-Oxo-3,4-dihydroquinazoline | |
| Position-selective nitration | HNO, HSO | 6-Nitroquinazoline |
Reduction Reactions
The electron-deficient quinazoline ring undergoes reduction:
-
Ring Reduction :
-
Functional Group Reduction :
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Ring hydrogenation | H, Pd/C, EtOH | 3,4-Dihydroquinazoline | |
| Full ring reduction | LiAlH, THF | 1,2,3,4-Tetrahydroquinazoline |
Nucleophilic Substitution
The amino groups at positions 2 and 4 are nucleophilic sites:
-
Alkylation/Acylation :
-
Sulfonamide Reactivity :
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| N-Alkylation | CHI, KCO, DMF | 2-N-Methylaminoquinazoline | |
| N-Acylation | AcCl, pyridine | 4-Acetamidoquinazoline |
Electrophilic Aromatic Substitution
Substituents direct electrophilic attacks:
-
Methoxy Group Influence :
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Nitration | HNO, HSO | 6-Nitroquinazoline derivative | |
| Bromination | Br, FeBr | 8-Bromoquinazoline derivative |
Hydrolysis and Demethylation
-
Methoxy Group Hydrolysis :
-
Amine Hydrolysis :
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Demethylation | BBr, DCM | 5-(3-Hydroxyphenoxy)quinazoline |
Interaction with Biological Targets
While not a chemical reaction per se, the compound’s interactions inform its reactivity:
-
Kinase Inhibition : The aminoquinazoline scaffold binds ATP pockets in kinases, with the isopropylphenyl group enhancing hydrophobic interactions .
-
Metabolic Pathways : Hepatic cytochrome P450 enzymes may oxidize the methoxy or isopropyl groups, forming hydroxylated metabolites .
Comparative Reactivity Table
| Functional Group | Reaction Type | Reactivity |
|---|---|---|
| Quinazoline ring | Oxidation/Reduction | High (electron-deficient system) |
| 2/4-Amino groups | Alkylation/Acylation | Moderate (steric hindrance at position 2) |
| 3-Methoxyphenoxy | Electrophilic substitution | High (activated aromatic ring) |
| Isopropylphenyl | Oxidation | Low (stable under mild conditions) |
Q & A
Basic Question: What synthetic methodologies are recommended for synthesizing 5-(3-methoxyphenoxy)-2-N-(4-propan-2-ylphenyl)quinazoline-2,4-diamine hydrochloride?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Nucleophilic substitution : Introduction of the 3-methoxyphenoxy group via coupling reactions under reflux conditions using catalysts like POCl₃ (as described for analogous quinazoline derivatives) .
- Amine functionalization : Reaction of the quinazoline core with 4-isopropylphenylamine in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C) to ensure regioselectivity .
- Salt formation : Treatment with HCl in ethanol to yield the hydrochloride salt, followed by recrystallization from DMSO/water mixtures for purification .
Key validation steps : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirm final purity via HPLC (≥98%, C18 column, methanol/water mobile phase) .
Basic Question: What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with gradient elution (methanol:water, 70:30 to 90:10) to assess purity (>98%) and detect impurities .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in DMSO-d₆ to confirm substituent positions (e.g., methoxyphenoxy protons at δ 6.8–7.2 ppm, isopropyl group at δ 1.2–1.4 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H⁺]⁺ expected at m/z 447.2) .
Basic Question: How should researchers handle this compound to ensure stability and safety in laboratory settings?
Methodological Answer:
- Storage : Store in airtight containers at –20°C under inert gas (argon) to prevent hydrolysis or oxidation .
- Safety protocols : Use nitrile gloves, P95 respirators, and full-body PPE to avoid skin/eye contact. Conduct operations in fume hoods with local exhaust ventilation .
- Deactivation : Neutralize waste with 10% sodium bicarbonate before disposal to mitigate HCl release .
Advanced Question: How can computational chemistry optimize reaction pathways for this compound’s synthesis?
Methodological Answer:
- Reaction path search : Employ quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and identify low-energy pathways for coupling reactions .
- Machine learning (ML) : Train ML models on reaction databases to predict optimal conditions (solvent, temperature) for amine functionalization steps, reducing trial-and-error experimentation .
- Feedback loops : Integrate experimental data (e.g., yields, byproducts) into computational workflows to refine predictive accuracy .
Advanced Question: What strategies resolve contradictions in bioactivity data across different assays?
Methodological Answer:
- Statistical Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., pH, temperature) affecting bioactivity measurements .
- Cross-validation : Replicate assays in orthogonal systems (e.g., enzyme inhibition vs. cell-based assays) to confirm target specificity .
- Meta-analysis : Use multivariate regression to identify confounding factors (e.g., solvent DMSO concentration impacting cell viability) .
Advanced Question: How can reaction kinetics be studied to improve yield in large-scale synthesis?
Methodological Answer:
- In-situ monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation and adjust reactant stoichiometry dynamically .
- Continuous flow reactors : Implement microreactors with controlled residence times to enhance heat/mass transfer and minimize side reactions .
- Kinetic modeling : Develop rate equations based on pseudo-first-order assumptions for key steps (e.g., amination), validated via Arrhenius plots .
Advanced Question: What methodologies assess the compound’s potential as a pharmacophore in drug discovery?
Methodological Answer:
- Molecular docking : Screen against target receptors (e.g., tyrosine kinases) using AutoDock Vina to predict binding affinities and pose stability .
- ADMET profiling : Predict pharmacokinetic properties (e.g., logP, CYP450 inhibition) using QSAR models in software like SwissADME .
- In vitro validation : Conduct dose-response assays (IC₅₀ determination) in cancer cell lines (e.g., MCF-7) with positive controls (e.g., gefitinib) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
